molecular formula C17H22N4O5S2 B14789163 7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14789163
M. Wt: 426.5 g/mol
InChI Key: AXCHGNKILFCXGJ-UHFFFAOYSA-N
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Description

7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a compound belonging to the class of beta-lactam antibiotics. This compound is structurally similar to cephalosporins and carbacephems, which are known for their broad-spectrum antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps. The reaction conditions typically involve the use of organic solvents like dichloromethane and reagents such as triethylamine and phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous control of reaction conditions and purification steps. Techniques such as crystallization and chromatography are commonly used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, the compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Properties

Molecular Formula

C17H22N4O5S2

Molecular Weight

426.5 g/mol

IUPAC Name

7-[[2-amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H22N4O5S2/c1-9-8-27-16-12(7-21(16)14(9)17(23)24)19-15(22)13(18)10-4-3-5-11(6-10)20-28(2,25)26/h3-6,12-13,16,20H,7-8,18H2,1-2H3,(H,19,22)(H,23,24)

InChI Key

AXCHGNKILFCXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CC(C2SC1)NC(=O)C(C3=CC(=CC=C3)NS(=O)(=O)C)N)C(=O)O

Origin of Product

United States

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